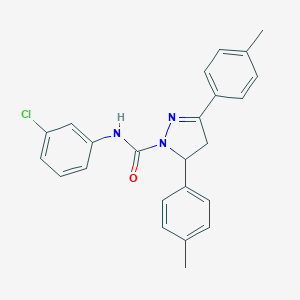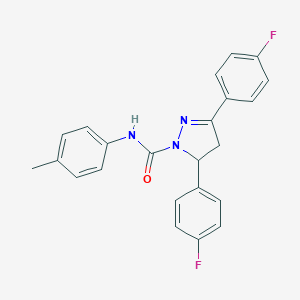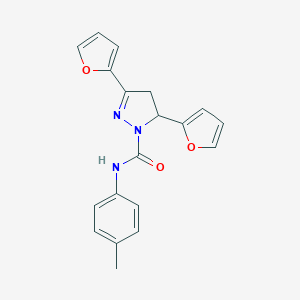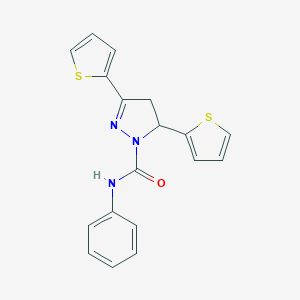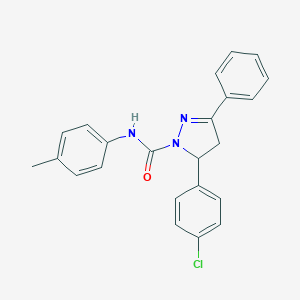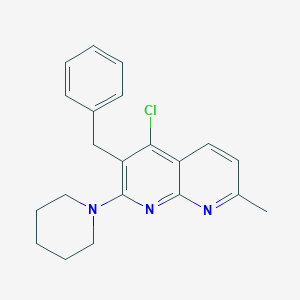
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its complex structure, which includes a benzyl group, a chlorine atom, a methyl group, and a piperidine ring attached to a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the naphthyridine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Piperidine Ring Introduction: Finally, the piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the naphthyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the chlorine atom or the naphthyridine core, potentially leading to dechlorinated or hydrogenated products.
Substitution: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dechlorinated naphthyridine, hydrogenated naphthyridine.
Substitution: Substituted naphthyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and drug design.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine
特性
分子式 |
C21H22ClN3 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C21H22ClN3/c1-15-10-11-17-19(22)18(14-16-8-4-2-5-9-16)21(24-20(17)23-15)25-12-6-3-7-13-25/h2,4-5,8-11H,3,6-7,12-14H2,1H3 |
InChIキー |
OULJHLHNNVBFRE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCCCC4 |
正規SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


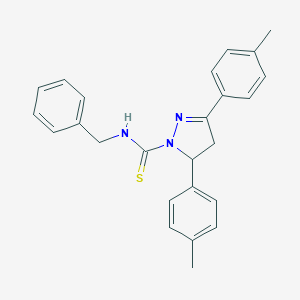

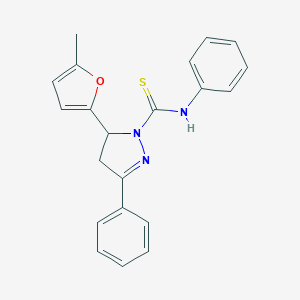
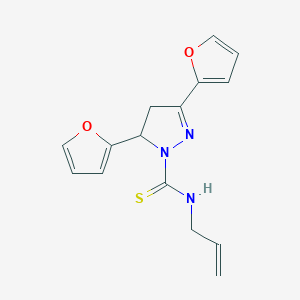
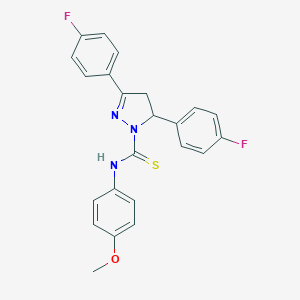
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
